![molecular formula C21H21N3O3S2 B4909225 4-[benzenesulfonyl(methyl)amino]-N-(2-pyridin-2-ylsulfanylethyl)benzamide](/img/structure/B4909225.png)
4-[benzenesulfonyl(methyl)amino]-N-(2-pyridin-2-ylsulfanylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Benzenesulfonyl(methyl)amino]-N-(2-pyridin-2-ylsulfanylethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a pyridine ring, and a benzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzenesulfonyl(methyl)amino]-N-(2-pyridin-2-ylsulfanylethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of aniline with benzenesulfonyl chloride in the presence of a base such as pyridine. This reaction yields benzenesulfonyl aniline.
Methylation: The benzenesulfonyl aniline is then methylated using methyl iodide in the presence of a base like potassium carbonate to form benzenesulfonyl(methyl)aniline.
Coupling with Pyridine Derivative: The final step involves coupling the benzenesulfonyl(methyl)aniline with a pyridine derivative, such as 2-pyridin-2-ylsulfanylethylamine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[Benzenesulfonyl(methyl)amino]-N-(2-pyridin-2-ylsulfanylethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, acetone, and water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
4-[Benzenesulfonyl(methyl)amino]-N-(2-pyridin-2-ylsulfanylethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[benzenesulfonyl(methyl)amino]-N-(2-pyridin-2-ylsulfanylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as carbonic anhydrase IX, by binding to the active site and blocking its activity. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis. Additionally, the compound’s sulfonyl group can interact with proteins and other biomolecules, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
4-[Benzenesulfonyl(methyl)amino]-N-(2-pyridin-2-ylsulfanylethyl)benzamide can be compared with other similar compounds, such as:
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and have similar biological activities, such as enzyme inhibition and antimicrobial properties.
Pyridine Derivatives: Compounds containing the pyridine ring are known for their diverse biological activities, including anticancer and anti-inflammatory effects.
Benzamide Derivatives: These compounds are studied for their potential therapeutic applications, including as antipsychotic and anticancer agents.
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(2-pyridin-2-ylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-24(29(26,27)19-7-3-2-4-8-19)18-12-10-17(11-13-18)21(25)23-15-16-28-20-9-5-6-14-22-20/h2-14H,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPWHQMVKBZXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
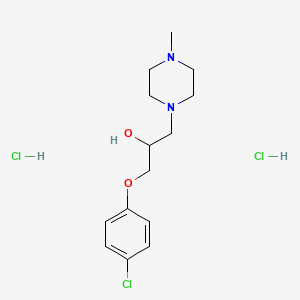
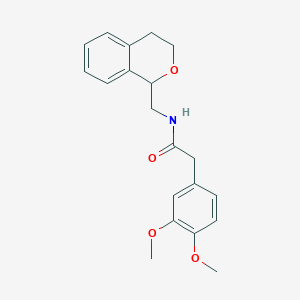
![N-[2-(tert-butylthio)ethyl]-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4909156.png)
![1-{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE](/img/structure/B4909163.png)
![2-(8-methyl-3-oxo-8-phenylhexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B4909170.png)
![2'-amino-4-bromo-5-methyl-2,5'-dioxo-7'-phenylspiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile](/img/structure/B4909176.png)
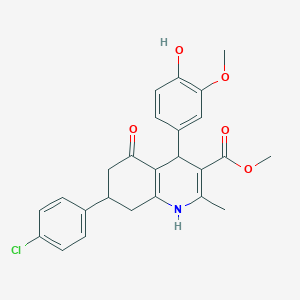
![1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE](/img/structure/B4909191.png)
![2-{[(2-chlorobenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4909199.png)
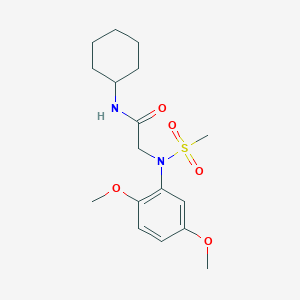
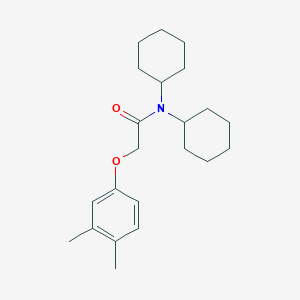
![4-[(4-chloro-2,5-dimethoxyphenyl)amino]-1,2-naphthalenedione](/img/structure/B4909219.png)
amine](/img/structure/B4909226.png)

